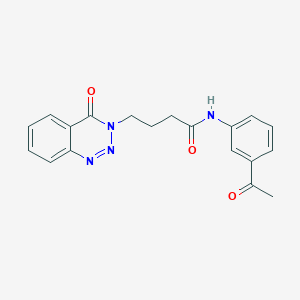

N-(3-acetylphenyl)-4-(4-oxo-1,2,3-benzotriazin-3-yl)butanamide

Description

N-(3-acetylphenyl)-4-(4-oxo-1,2,3-benzotriazin-3-yl)butanamide is a synthetic organic compound that belongs to the class of benzotriazine derivatives

Properties

IUPAC Name |

N-(3-acetylphenyl)-4-(4-oxo-1,2,3-benzotriazin-3-yl)butanamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H18N4O3/c1-13(24)14-6-4-7-15(12-14)20-18(25)10-5-11-23-19(26)16-8-2-3-9-17(16)21-22-23/h2-4,6-9,12H,5,10-11H2,1H3,(H,20,25) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WULYGTOGUMXDHG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=CC(=CC=C1)NC(=O)CCCN2C(=O)C3=CC=CC=C3N=N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H18N4O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

350.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-acetylphenyl)-4-(4-oxo-1,2,3-benzotriazin-3-yl)butanamide typically involves multi-step organic reactions. A common synthetic route might include:

Formation of the benzotriazine core: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

Acylation: Introduction of the acetyl group on the phenyl ring can be done using acetyl chloride or acetic anhydride in the presence of a catalyst such as aluminum chloride.

Amidation: The final step involves the formation of the amide bond, which can be achieved by reacting the intermediate with butanoyl chloride or a similar reagent.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, green chemistry principles, and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound may undergo oxidation reactions, particularly at the acetyl group or the benzotriazine ring.

Reduction: Reduction reactions could target the carbonyl groups, converting them to alcohols.

Substitution: Electrophilic or nucleophilic substitution reactions could occur on the phenyl ring or the benzotriazine core.

Common Reagents and Conditions

Oxidation: Reagents like potassium permanganate or chromium trioxide.

Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.

Substitution: Halogenating agents, nucleophiles like amines or thiols.

Major Products

The major products would depend on the specific reactions and conditions used. For example, oxidation might yield carboxylic acids, while reduction could produce alcohols.

Scientific Research Applications

Chemistry: As a building block for more complex molecules or as a reagent in organic synthesis.

Biology: Potential use as a probe or inhibitor in biochemical studies.

Medicine: Possible therapeutic applications, such as anti-inflammatory or anticancer agents.

Industry: Use in the development of new materials or as a catalyst in chemical processes.

Mechanism of Action

The mechanism of action would depend on the specific application. In medicinal chemistry, it might interact with specific enzymes or receptors, modulating their activity. The benzotriazine core could be involved in binding to metal ions or other molecular targets, influencing biological pathways.

Comparison with Similar Compounds

Conclusion

N-(3-acetylphenyl)-4-(4-oxo-1,2,3-benzotriazin-3-yl)butanamide is a compound with potential applications in various scientific fields

Biological Activity

Overview

N-(3-acetylphenyl)-4-(4-oxo-1,2,3-benzotriazin-3-yl)butanamide is a synthetic compound belonging to the class of benzotriazine derivatives. Its unique structure suggests potential biological activities that warrant investigation. This article explores its biological activity, including mechanisms of action, pharmacological properties, and relevant case studies.

| Property | Value |

|---|---|

| IUPAC Name | This compound |

| Molecular Formula | C21H22N4O3 |

| Molecular Weight | 366.43 g/mol |

| CAS Number | 880811-08-5 |

The biological activity of this compound is primarily attributed to its interaction with various molecular targets within biological systems. The compound may act as an inhibitor or modulator of key enzymes and receptors involved in critical biochemical pathways.

- Enzyme Inhibition : Preliminary studies indicate that this compound may inhibit enzymes such as acetylcholinesterase (AChE) and other targets implicated in neurodegenerative diseases like Alzheimer's disease .

- Antimicrobial Activity : The compound has shown potential antimicrobial properties against various bacterial strains, although specific data on its efficacy is still emerging .

Anticholinesterase Activity

A study conducted on similar benzotriazine derivatives highlighted their potential as AChE inhibitors. The most active compounds demonstrated IC50 values significantly lower than standard references, suggesting that this compound might exhibit comparable or enhanced activity .

Antimicrobial Properties

The antimicrobial activity of related benzotriazine compounds has been documented. For instance:

| Compound | Target Bacteria | MIC (μg/mL) |

|---|---|---|

| Benzotriazine Derivative A | Bacillus subtilis | 32 |

| Benzotriazine Derivative B | Escherichia coli | 64 |

Although specific MIC values for this compound are not yet available, the structural similarities suggest it may possess similar antimicrobial properties .

Case Study 1: Neuroprotective Effects

In a recent investigation focused on neuroprotective agents for Alzheimer's disease, researchers synthesized several derivatives and evaluated their AChE inhibitory activity. Among these compounds, one derivative showed an IC50 of 0.08 μM, indicating a strong inhibitory effect comparable to this compound's expected profile based on structural analysis .

Case Study 2: Safety Profile Evaluation

A cytotoxicity screening against human fibroblast HT1080 cells revealed that many benzotriazine derivatives maintained a good safety profile. This suggests that this compound could be explored further for therapeutic applications without significant toxicity concerns .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.